Cas no 2248356-01-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6-dimethylpyridine-2-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6-dimethylpyridine-2-carboxylate is a specialized organic compound featuring a phthalimide core linked to a dimethylpyridine carboxylate moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of the isoindole-1,3-dione group enhances stability, while the pyridine carboxylate functionality offers versatile derivatization potential. Its well-defined molecular architecture ensures consistent performance in coupling reactions and intermediate synthesis. The compound’s high purity and structural precision make it suitable for research applications requiring controlled functionalization, including drug discovery and material science. Proper handling under inert conditions is recommended to preserve its integrity.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6-dimethylpyridine-2-carboxylate structure
2248356-01-4 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6-dimethylpyridine-2-carboxylate
CAS No:2248356-01-4
MF:C16H12N2O4
MW:296.277483940125
CID:6207194
PubChem ID:165729150
Update Time:2025-06-13

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6-dimethylpyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-6514659
    • 2248356-01-4
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6-dimethylpyridine-2-carboxylate
    • Inchi: 1S/C16H12N2O4/c1-9-7-8-13(17-10(9)2)16(21)22-18-14(19)11-5-3-4-6-12(11)15(18)20/h3-8H,1-2H3
    • InChI Key: ZLFFJSBTKUBAEI-UHFFFAOYSA-N
    • SMILES: O(C(C1=CC=C(C)C(C)=N1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 296.07970687g/mol
  • Monoisotopic Mass: 296.07970687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 469
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 76.6Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6-dimethylpyridine-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6514659-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6-dimethylpyridine-2-carboxylate
2248356-01-4
0.05g
$647.0 2023-05-31
Enamine
EN300-6514659-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6-dimethylpyridine-2-carboxylate
2248356-01-4
0.1g
$678.0 2023-05-31
Enamine
EN300-6514659-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6-dimethylpyridine-2-carboxylate
2248356-01-4
0.25g
$708.0 2023-05-31
Enamine
EN300-6514659-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6-dimethylpyridine-2-carboxylate
2248356-01-4
0.5g
$739.0 2023-05-31
Enamine
EN300-6514659-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6-dimethylpyridine-2-carboxylate
2248356-01-4
1g
$770.0 2023-05-31
Enamine
EN300-6514659-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6-dimethylpyridine-2-carboxylate
2248356-01-4
2.5g
$1509.0 2023-05-31
Enamine
EN300-6514659-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6-dimethylpyridine-2-carboxylate
2248356-01-4
5g
$2235.0 2023-05-31
Enamine
EN300-6514659-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6-dimethylpyridine-2-carboxylate
2248356-01-4
10g
$3315.0 2023-05-31

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6-dimethylpyridine-2-carboxylate

Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6-dimethylpyridine-2-carboxylate (CAS: 2248356-01-4)

Recent studies on the compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6-dimethylpyridine-2-carboxylate (CAS: 2248356-01-4) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique isoindole and pyridine moieties, has garnered attention due to its promising pharmacological properties, including anti-inflammatory and anti-cancer activities. The following research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6-dimethylpyridine-2-carboxylate involves a multi-step process that ensures high yield and purity. Recent advancements in synthetic methodologies have optimized the reaction conditions, reducing byproduct formation and improving scalability. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) have been employed to confirm the structural integrity of the compound, ensuring its suitability for further biological evaluation.

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on key inflammatory mediators, including cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). These findings suggest its potential as a lead compound for the development of new anti-inflammatory drugs. Additionally, preliminary cytotoxicity assays against various cancer cell lines, such as MCF-7 and A549, have shown promising results, with IC50 values in the low micromolar range. Mechanistic studies indicate that the compound induces apoptosis via the intrinsic mitochondrial pathway, further supporting its anti-cancer potential.

Pharmacokinetic evaluations of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6-dimethylpyridine-2-carboxylate have revealed favorable absorption and distribution profiles in rodent models. The compound demonstrates good oral bioavailability and a moderate half-life, making it a viable candidate for further preclinical development. However, challenges such as metabolic stability and potential drug-drug interactions require additional investigation to optimize its therapeutic efficacy and safety profile.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6-dimethylpyridine-2-carboxylate represents a promising scaffold for the development of novel therapeutic agents. Its dual anti-inflammatory and anti-cancer activities, coupled with its favorable pharmacokinetic properties, position it as a valuable candidate for further research. Future studies should focus on elucidating its precise molecular targets and conducting in vivo efficacy and toxicity assessments to advance its clinical translation.

Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd